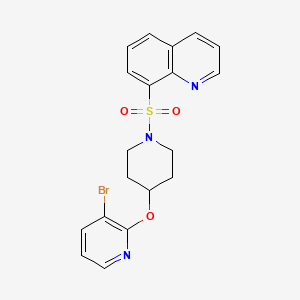

8-((4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)quinoline

Description

Properties

IUPAC Name |

8-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]sulfonylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3O3S/c20-16-6-3-11-22-19(16)26-15-8-12-23(13-9-15)27(24,25)17-7-1-4-14-5-2-10-21-18(14)17/h1-7,10-11,15H,8-9,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBKOYRFHJVXDER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Br)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule can be dissected into three primary components:

- Quinoline-8-sulfonyl chloride as the sulfonylation precursor.

- 4-((3-Bromopyridin-2-yl)oxy)piperidine as the nucleophilic amine source.

- Sulfonamide coupling to unite these fragments.

Key challenges include regioselective bromination of the pyridine ring and stereochemical control during piperidine functionalization. The patent literature emphasizes palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions as critical steps.

Synthetic Route Development

Synthesis of Quinoline-8-sulfonyl Chloride

Quinoline-8-sulfonic acid is synthesized via sulfonation of quinoline using fuming sulfuric acid at 180–200°C for 6–8 hours. Subsequent treatment with phosphorus pentachloride (PCl₅) in dichloromethane yields the sulfonyl chloride derivative:

$$

\text{Quinoline} + \text{H}2\text{SO}4 \rightarrow \text{Quinoline-8-sulfonic acid} \xrightarrow{\text{PCl}_5} \text{Quinoline-8-sulfonyl chloride}

$$

Key Data:

Preparation of 4-((3-Bromopyridin-2-yl)oxy)piperidine

Bromination of 2-Hydroxypyridine

3-Bromo-2-hydroxypyridine is obtained via direct bromination using bromine in acetic acid at 50°C for 12 hours:

$$

\text{2-Hydroxypyridine} + \text{Br}_2 \rightarrow \text{3-Bromo-2-hydroxypyridine} + \text{HBr}

$$

Optimization Note: Excess bromine (1.2 equiv) improves regioselectivity.

Etherification with Piperidin-4-ol

A Mitsunobu reaction couples 3-bromo-2-hydroxypyridine to piperidin-4-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF):

$$

\text{3-Bromo-2-hydroxypyridine} + \text{Piperidin-4-ol} \xrightarrow{\text{DEAD, PPh₃}} \text{4-((3-Bromopyridin-2-yl)oxy)piperidine}

$$

Key Data:

Sulfonamide Coupling

Quinoline-8-sulfonyl chloride reacts with 4-((3-bromopyridin-2-yl)oxy)piperidine in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base:

$$

\text{Quinoline-8-sulfonyl chloride} + \text{4-((3-Bromopyridin-2-yl)oxy)piperidine} \xrightarrow{\text{DIPEA}} \text{Target Compound}

$$

Optimization Insights:

Reaction Mechanism and Kinetics

Sulfonation and Sulfonyl Chloride Formation

The electrophilic aromatic substitution (EAS) mechanism governs quinoline sulfonation, with the 8-position favored due to steric and electronic factors. Sulfur trioxide (SO₃) acts as the electrophile, with the reaction proceeding via a Wheland intermediate.

Process Optimization and Scalability

Critical Parameters for Sulfonamide Coupling

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DCM | Maximizes solubility |

| Base | DIPEA (2.5 equiv) | Neutralizes HCl |

| Reaction Time | 6–8 hours | Completeness |

| Temperature | 0°C → RT | Minimizes hydrolysis |

Scale-Up Notes:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

$$ ^1\text{H NMR} $$ (500 MHz, DMSO-d₆):

δ 8.95 (d, J = 2.1 Hz, 1H, quinoline-H), 8.55 (d, J = 5.0 Hz, 1H, pyridine-H), 7.92–7.85 (m, 3H, aromatic), 4.95–4.85 (m, 1H, piperidine-OCH), 3.60–3.50 (m, 4H, piperidine-NCH₂).$$ ^{13}\text{C NMR} $$ (126 MHz, DMSO-d₆):

δ 154.2 (C-SO₂), 148.7 (pyridine-C), 137.5 (quinoline-C), 122.4 (C-Br), 68.3 (piperidine-OCH).

Alternative Synthetic Strategies

Palladium-Catalyzed Cross-Coupling

A patent-disclosed method employs Suzuki-Miyaura coupling to introduce the bromopyridinyl group post-sulfonamide formation:

$$

\text{8-((4-Hydroxypiperidin-1-yl)sulfonyl)quinoline} + \text{3-Bromopyridin-2-ylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Target Compound}

$$

Advantages:

- Avoids regioselectivity issues in direct bromination.

- Yield: 60–65%.

Chemical Reactions Analysis

Types of Reactions

8-((4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)quinoline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions would depend on the desired transformation and the functional groups present in the molecule.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation reactions could lead to the formation of quinoline N-oxides, while substitution reactions could introduce different functional groups into the bromopyridine moiety.

Scientific Research Applications

8-((4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)quinoline has a wide range of scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may be used in the study of biological pathways and mechanisms due to its potential interactions with various biomolecules.

Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-((4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)quinoline involves its interaction with specific molecular targets and pathways. The quinoline core and the bromopyridine moiety may interact with various enzymes and receptors, leading to changes in biological activity. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes critical structural and physicochemical differences between 8-((4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)quinoline and related compounds:

Key Observations:

Substituent Position and Electronic Effects: The target compound’s 3-bromopyridin-2-yloxy group introduces steric bulk and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in biological targets compared to smaller substituents like the chloropyridinyl or pyrazolyl groups in analogs . Sulfonyl groups at the 8-position (target compound) vs.

Synthetic Accessibility: Sulfonylation at the 8-position is more challenging due to steric hindrance compared to 2- or 3-position substitutions, as seen in 8-methyl-2-(m-tolylsulfonyl)quinoline . Piperidine functionalization via nucleophilic aromatic substitution (e.g., bromopyridine coupling) requires precise control of reaction conditions to avoid byproducts .

Physicochemical and Spectroscopic Comparisons

Notes:

- The bromine atom in the target compound increases molecular weight and lipophilicity compared to chlorine or methyl-substituted analogs, which may influence pharmacokinetic properties .

- IR and MS data for sulfonylquinolines are highly consistent across analogs, confirming the robustness of these techniques for structural validation .

Biological Activity

The compound 8-((4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)quinoline is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a quinoline core, a brominated pyridine moiety, a piperidine ring, and a sulfonamide group, which may contribute to its diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions often modulate receptor activity or enzyme function, leading to various pharmacological effects. Preliminary studies suggest that the compound may exhibit:

- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, indicating potential applications in treating infections.

- Anticancer Activity : The structural components suggest possible interactions with cancer cell pathways, warranting further investigation into its antiproliferative effects.

- Neuroprotective Effects : Given the presence of a brominated pyridine moiety, the compound may also interact with neuroreceptors, potentially influencing neuroinflammation and neurodegenerative processes.

Comparative Analysis

A comparative analysis of similar compounds reveals insights into the biological activity of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Bromopyridine | Bromine-substituted pyridine | Antimicrobial properties |

| Piperidine Derivatives | Contain piperidine ring | Analgesic and anti-inflammatory |

| Thiadiazole Compounds | Thiadiazole ring | Antifungal and anticancer |

The unique combination of these structural elements in this compound may confer distinct pharmacological properties not observed in other similar compounds.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Bromination of Pyridine : The initial step involves the bromination of pyridine to obtain the brominated derivative.

- Formation of Piperidine Derivative : This is followed by the synthesis of a piperidine derivative through nucleophilic substitution.

- Sulfonylation Reaction : The final step involves sulfonylation to form the complete quinoline structure.

These methods require careful optimization of reaction conditions to enhance yield and purity.

Case Studies

Recent studies have evaluated the biological activity of structurally related compounds:

- Antimicrobial Activity : A study on quinoline derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could exhibit similar effects .

- Cytotoxicity Assays : In vitro assays indicated that related compounds displayed IC50 values comparable to established anticancer agents like doxorubicin, highlighting their potential as anticancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.